14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.30 g/mol. The purity is usually 95%.
The exact mass of the compound 14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol is 265.13140809 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for compound '14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol' involves the synthesis of a tricyclic compound with an oxa-azabicyclic ring system and a diol functional group.
Starting Materials
4-methyl-2-pentanone, 2,3-epoxy-1-propanol, 2-aminoethanol, methanol, sodium hydroxide, hydrochloric acid, sodium borohydride, acetic anhydride, pyridine, p-toluenesulfonic acid, sodium bicarbonate, sodium sulfate, magnesium sulfate, ethyl acetate, hexane
Reaction
1. Conversion of 4-methyl-2-pentanone to 4-methyl-2-pentanol using sodium borohydride as a reducing agent., 2. Conversion of 4-methyl-2-pentanol to 4-methyl-2-pentene using p-toluenesulfonic acid as a catalyst., 3. Epoxidation of 4-methyl-2-pentene using 2,3-epoxy-1-propanol and sodium hydroxide., 4. Ring-opening of the epoxide with 2-aminoethanol to form a hydroxy-amine intermediate., 5. Cyclization of the hydroxy-amine intermediate to form a tricyclic compound with an oxa-azabicyclic ring system., 6. Protection of the hydroxyl group with acetic anhydride and pyridine to form an acetyl derivative., 7. Methylation of the nitrogen atom using methanol and sodium hydroxide., 8. Deprotection of the acetyl group using sodium bicarbonate., 9. Oxidation of the primary alcohol to a diol using sodium periodate., 10. Purification of the compound using column chromatography with ethyl acetate and hexane as eluents.
properties
IUPAC Name |
6-methoxy-2-methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-15-7-6-14(17)10(8-15)12(16)9-4-3-5-11(18-2)13(9)19-14/h3-5,10,12,16-17H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGIUDUQSNEKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C(C1)C(C3=C(O2)C(=CC=C3)OC)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
14-Methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.